molecular formula C18H12IN3O2 B11515699 10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11515699
M. Wt: 429.2 g/mol
InChI Key: UNQFRDFTKWZBLV-UHFFFAOYSA-N
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Description

10-(4-IODOPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is a complex heterocyclic compound that belongs to the pyrimido[4,5-b]quinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of an iodophenyl group and a pyrimidoquinoline core makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-b]quinoline derivatives, including 10-(4-IODOPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE, typically involves multicomponent reactions (MCRs). One common method is the one-pot three-component condensation reaction. This involves the reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride under reflux conditions in chloroform . This method is favored for its high yield, short reaction times, and compliance with green chemistry protocols .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable and environmentally friendly processes. The use of recyclable solvents and catalysts, as well as solvent-free conditions, are common practices to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

10-(4-IODOPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various substituents to the iodophenyl group .

Scientific Research Applications

10-(4-IODOPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-IODOPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodophenyl group in 10-(4-IODOPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE makes it unique compared to other pyrimido[4,5-b]quinoline derivatives. This group can enhance the compound’s reactivity and binding affinity to biological targets, potentially leading to more potent biological effects .

Properties

Molecular Formula

C18H12IN3O2

Molecular Weight

429.2 g/mol

IUPAC Name

10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C18H12IN3O2/c1-21-17(23)14-10-11-4-2-3-5-15(11)22(16(14)20-18(21)24)13-8-6-12(19)7-9-13/h2-10H,1H3

InChI Key

UNQFRDFTKWZBLV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC3=CC=CC=C3N(C2=NC1=O)C4=CC=C(C=C4)I

Origin of Product

United States

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